
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclopropyl ketone with hydrazine derivatives, followed by alkylation and amination steps. The reaction conditions may include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine include other pyrazole derivatives with varying substituents. Examples include:
- 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-ol
- 3-Cyclopropyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives. These unique features may make it particularly valuable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-7(2)6-9-10(8-4-5-8)13-14(3)11(9)12/h7-8H,4-6,12H2,1-3H3 |
Clave InChI |
WXTXIWMMBCECRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(N(N=C1C2CC2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclopropylamino)ethyl]methanesulfonamide](/img/structure/B15275829.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide hydrochloride](/img/structure/B15275841.png)

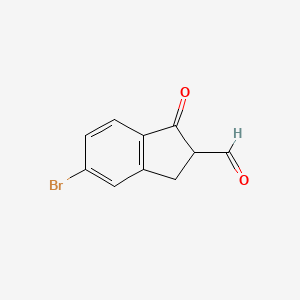

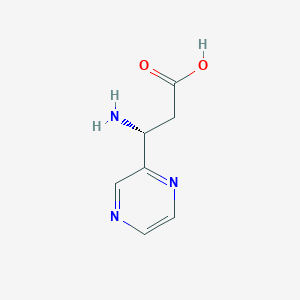
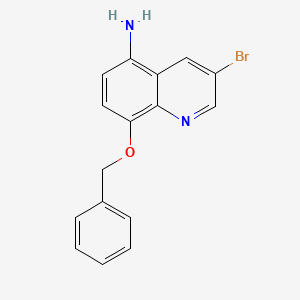
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
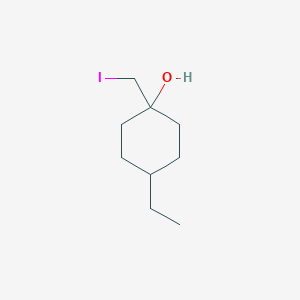
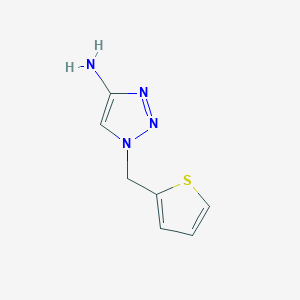
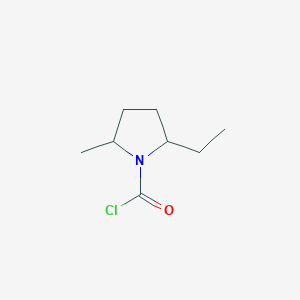
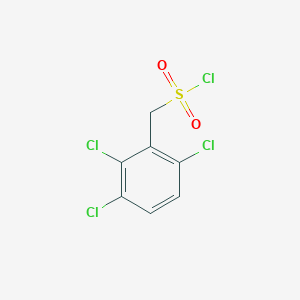
![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
